2-Amino-4-methoxypyrimidine-5-carbonitrile
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Overview
Description
2-Amino-4-methoxypyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C6H6N4O. It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Amino-4-methoxypyrimidine-5-carbonitrile is a key intermediate in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of pyrido[2,3-d]pyrimidines and pyrimido-[4,5-b]quinoline derivatives, offering a pathway to explore novel chemical structures with potential pharmacological activities (Perandones & Soto, 1998).
Solubility and Thermodynamics
The solubility of this compound in various solvents has been thoroughly studied. Understanding its solubility behavior is crucial for its application in different chemical processes. This research can facilitate the optimization of conditions for its use in synthesis and other applications (Yao, Xia, & Li, 2017).
Three-Component Condensation Reactions
This compound is also significant in three-component condensation reactions. It has been involved in the synthesis of triazolo[1,5-a]pyrimidines and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles, showcasing its versatility in creating a diverse range of chemical structures (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).
Antibacterial Activity
The compound has been a part of studies exploring its derivatives' antibacterial activities. For example, its involvement in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their subsequent evaluation for antibacterial properties demonstrates its potential in pharmaceutical research (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).
Nano-Catalysis
It has been utilized in nano-catalysis, where its derivatives have been employed as effective catalysts in organic synthesis, indicating its importance in advancing nanotechnology in chemistry (Goudarziafshar, Moosavi‐Zare, & Khazael, 2021).
Technological Innovation
The compound has undergone technological innovation to make it more suitable for industrial production. This emphasizes its economic and practical significance in the chemical industry, where efficiency and cost-effectiveness are paramount (Ju, 2009).
Corrosion Inhibition
Research into its derivatives as corrosion inhibitors showcases its application in materials science, particularly in protecting metals against corrosion, which is vital in many industrial applications (Yadav, Gope, Kumari, & Yadav, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Amino-4-methoxypyrimidine-5-carbonitrile are currently unknown. This compound belongs to the class of organic compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that play crucial roles in the biochemistry of all cells as they are fundamental components of nucleic acids, ATP, NADH, and several coenzymes .
Mode of Action
Pyrimidines typically interact with their targets through hydrogen bonding and stacking interactions .
Biochemical Pathways
Pyrimidines are involved in several important biochemical pathways, including dna and rna synthesis, protein synthesis, and metabolic processes .
Pharmacokinetics
Its molecular weight (12513 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For instance, this compound is recommended to be stored at 2-8°C , suggesting that it may be sensitive to temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxypyrimidine-5-carbonitrile typically involves the reaction of 2-amino-4-methoxypyrimidine with cyanogen bromide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the carbonitrile group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better
Properties
IUPAC Name |
2-amino-4-methoxypyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-11-5-4(2-7)3-9-6(8)10-5/h3H,1H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWHMZLJILFROC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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